Photomirex

Description

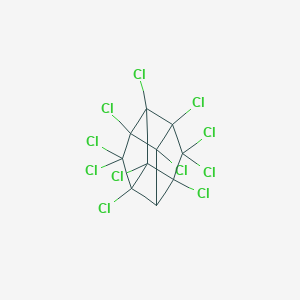

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HCl11/c11-2-1-3(12)5(14)4(1,13)10(20,21)7(2,16)8(5,17)6(2,15)9(3,18)19/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDNXHKRTQRVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3(C4(C5(C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HCl11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020896 | |

| Record name | Photomirex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39801-14-4 | |

| Record name | Photomirex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39801-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Photomirex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039801144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Photomirex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Photomirex | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C95QE27Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Photomirex

Sources and Formation Pathways in the Environment

The environmental presence of Photomirex is intrinsically linked to the degradation of its parent compound, Mirex (B1677156), and historical industrial activities. As a man-made chemical, all environmental contamination by this compound can be traced back to the historical uses and releases of Mirex env.go.jp.

Photodegradation of Mirex to this compound

The primary pathway for this compound formation in the environment is the photodegradation of Mirex. This process involves the transformation of Mirex into its 8-monohydro derivative, this compound (8-monohydromirex) who.intwikipedia.orgepa.gov.

Ultraviolet (UV) irradiation, particularly from sunlight, is a critical factor in the conversion of Mirex to this compound env.go.jpwho.intwikipedia.orgepa.govcdc.govresearchgate.netcdc.govinchem.org. Studies have demonstrated that Mirex undergoes photolytic dechlorination when exposed to UV radiation, with this compound being the major degradation product who.intcdc.govinchem.org. This photodegradation process is generally slow who.int. For instance, detectable levels of Mirex photodegradation products, including the monohydro derivative, can appear within three days of sunlight exposure, although approximately 90% of the Mirex may remain unchanged after 28 days cdc.govcdc.gov.

Photolysis in water or on soil surfaces represents the primary degradation mechanism for Mirex, leading to this compound as the main transformation product cdc.govcdc.govnih.gov. While UV light is a dominant factor, other forms of environmental weathering also contribute to this transformation cdc.govnih.gov. In soil and sediments, anaerobic biodegradation can slowly dechlorinate Mirex to other derivatives, such as the 10-monohydro derivative, but aerobic biodegradation is a very slow and minor degradation process cdc.govcdc.govnih.gov. The presence of humic acid in solution can influence the reaction of Mirex, confining its transformation to the humic phase lookchem.com.

Industrial Releases and Waste Disposal

Mirex was historically used extensively as a pesticide, particularly for fire ant control in the southern United States, and as a flame retardant under the trade name Dechlorane env.go.jpwho.intcdc.gov. Production of Mirex in the United States ceased in 1978 env.go.jpbrsmeas.org.

Historically, significant environmental releases of Mirex occurred during its manufacturing and formulation processes cdc.gov. Major industrial discharges were primarily directed into surface waters, notably Lake Ontario via contamination of the Niagara and Oswego Rivers cdc.govcdc.govnih.govfishersci.pt. These industrial releases contributed substantially to the Mirex burden in aquatic ecosystems. After production ceased, releases continued from leaching at dump sites adjacent to the Niagara and Oswego Rivers, further contributing to Lake Ontario's contamination nih.gov. While less documented, the leaching of Dechlorane from landfill sites and the disposal of flame retardant materials may also represent important sources of Mirex contamination, subsequently leading to this compound formation who.int.

Environmental Compartments and Spatial Distribution

This compound, along with its precursor Mirex, exhibits widespread distribution across various environmental compartments, particularly aquatic systems, due to Mirex's persistence and low water solubility.

Aquatic Environments (e.g., Great Lakes, Rivers, Sediments)

Mirex is practically insoluble in water, which leads to its strong binding to organic matter in water, soil, and sediments, effectively making sediments a significant sink for the compound env.go.jpwho.intcdc.govcdc.govepa.gov.

The Great Lakes, especially Lake Ontario, have been significantly impacted by Mirex and, consequently, this compound contamination. High concentrations of Mirex, reaching up to 40 µg/kg, have been reported in Lake Ontario sediments near the Oswego and Niagara areas, primarily attributed to direct dumping into rivers who.int. The total estimated loading of Mirex to Lake Ontario was approximately 688 kg (1,517 pounds), with about half of this amount becoming incorporated into the sediments nih.gov.

This compound has been identified as a contaminant in fish from Lake Ontario, believed to originate from Mirex production at Niagara Falls and subsequent exposure to UV light nih.gov. Studies in the Lake Ontario system have analyzed Mirex and this compound concentrations in water and sediment samples. The ratio of this compound to Mirex (P/M) showed an increase in the stratified surface layer of the lake from spring to autumn, as well as in water from Oswego harbor esf.edu.

Table 1: this compound to Mirex (P/M) Ratios in Lake Ontario System esf.edu

| Environmental Compartment | P/M Ratio Range |

| Mirex Source Sediments (Niagara & Oswego Rivers) | < 0.07 |

| Lake Bottom Sediments | > 0.10 |

| Surface Waters | > 0.30 |

| St. Lawrence Sediment and Water | > 0.30 |

This data suggests that this compound is actively formed in the surface waters of Lake Ontario through the photolysis of Mirex, subsequently partitioning among the water, sediments, and biota esf.edu.

Concentrations of Mirex in Lake Ontario fish experienced a substantial decrease of approximately 90% between 1975 and 2010. Similarly, both Mirex and this compound concentrations in Lake Ontario fish declined by 75% between 1993 and 2010 researchgate.net. The half-lives of this compound in Lake Ontario fish typically ranged from 4 to 9 years utoronto.ca.

Beyond the Great Lakes, this compound has also been detected in other aquatic environments. For instance, while Mirex and this compound were not detected in water samples from Little Beaver Creek, Mirex was found in its sediments, with concentrations ranging from 21.5 ppb to 2,830 ppb epa.gov. In the St. Lawrence River, Mirex was detected in 24% of fish samples, with this compound present in about 5% of samples ny.gov. The presence of this compound has also been noted in human adipose tissue, indicating its broader environmental distribution and potential for bioaccumulation lookchem.com.

Terrestrial Environments (e.g., Soil, Floodplain Soils)

Mirex, the parent compound from which this compound is formed, has been detected in soils throughout the United States as a result of historical applications env.go.jp. Mirex exhibits a strong affinity for organic matter in soil and sediment, leading to its tight binding and minimal presence in surface water or groundwater env.go.jpcdc.govnih.gov. Sediments, therefore, act as a significant sink for Mirex entering waterways who.int. For instance, Lake Ontario sediments near the Oswego and Niagara areas have reported high Mirex levels, up to 40 µg/kg, primarily attributed to direct dumping into rivers rather than soil run-off who.int.

Floodplains represent complex interfaces between terrestrial and aquatic environments, characterized by their role as collection points for groundwater, overland flow, and river water nerc.ac.uk. These areas are known for their high biochemical activity nerc.ac.uk. Given the presence of Mirex in soils and its subsequent photodegradation to this compound, it is implied that this compound can also occur and persist in these dynamic terrestrial-aquatic transitional zones.

Atmospheric Transport and Deposition

Atmospheric deposition contributes to the environmental input of these compounds. For example, approximately 5% of the total Mirex input to Lake Ontario has been attributed to atmospheric deposition nih.gov. Long-range atmospheric transport is a recognized pathway for organochlorine pesticides, and wet deposition serves as an effective mechanism for their transfer from the atmosphere to the ground researchgate.netaaqr.org.

Temporal Trends and Persistence in Ecosystems

This compound is known for its environmental persistence, with its breakdown products being as stable as the parent Mirex who.intepa.gov. The primary degradation pathway for Mirex, leading to this compound, is photolysis when exposed to UV radiation in water or on soil surfaces cdc.govwho.int.

Long-term Monitoring Studies (e.g., Great Lakes Fish)

Long-term monitoring programs, particularly in the Canadian waters of the Great Lakes, have provided valuable insights into the temporal trends of this compound and Mirex. This compound has been identified as a contaminant in Lake Ontario fish nih.gov. Data from 1975 to 2010 show a significant decline in Mirex concentrations in Lake Ontario fish, decreasing by approximately 90% utoronto.caresearchgate.net. This compound concentrations in the same fish populations also demonstrated a substantial decrease, by about 75% between 1993 and 2010 utoronto.caresearchgate.net.

The relative contribution of this compound to the total Mirex burden (ΣMirex) has been observed to increase in the eggs of certain bird species as the Mirex fraction declines, indicating ongoing photodegradation in the environment researchgate.net. Despite their historical significance, Mirex and this compound are now considered minor concerns for fish consumption advisories in the Great Lakes, with polychlorinated biphenyls (PCBs) and mercury posing greater restrictions nih.gov.

Table 1: Decline in Mirex and this compound Concentrations in Lake Ontario Fish

| Compound | Period | Percentage Decrease |

| Mirex | 1975–2010 | ~90% |

| This compound | 1993–2010 | ~75% |

Environmental Half-life and Degradation Rates

Mirex is highly resistant to degradation, with an environmental half-life estimated to be on the order of many years who.intepa.gov. Its major photodegradation product, this compound (8-monohydromirex), is also notably stable who.int.

Studies on Lake Ontario fish have estimated the half-lives for Mirex and this compound. Over the entire monitoring period, the half-lives for both compounds ranged from 4 to 10 years utoronto.caresearchgate.net. More recent data, particularly from the 1990s onwards, indicate shorter half-lives, ranging from 2.5 to 8 years utoronto.caresearchgate.net. This expedited recovery in recent times may be a result of remedial actions implemented in the 1990s utoronto.caresearchgate.net. Under controlled, intense UV radiation conditions, the half-life of Mirex dispersed in water at 90-95°C was measured at 48.4 hours who.int.

Table 2: Environmental Half-lives of Mirex and this compound in Lake Ontario Fish

| Compound | Monitoring Period Half-life (years) | Recent Half-life (years) |

| Mirex | 4–10 | 2.5–8 |

| This compound | 4–10 | 2.5–8 |

Environmental Fate and Transport Mechanisms

Bioaccumulation and Bioconcentration

Bioaccumulation refers to the net uptake and retention of a substance by an organism from all environmental sources, including water, food, and sediment ohio.govapi.orgwur.nl. Bioconcentration, a subset of bioaccumulation, specifically describes the net accumulation of a substance by an aquatic organism directly from the ambient water through external body surfaces like gill membranes ohio.govapi.orgwur.nl. Photomirex has a significant potential for both bioaccumulation and bioconcentration, being identified as the most bioaccumulative among mirex (B1677156) and chlordecone (B1668712) in laboratory model ecosystems nih.govcapes.gov.brnih.gov.

A key factor contributing to this compound's bioaccumulation potential is its high lipophilicity, meaning it has a strong affinity for fats and oils rather than water epa.govcdc.govarlis.org. While specific log octanol-water partition coefficient (log Kow) values for this compound are less commonly cited, its parent compound, mirex, has a log Kow of 6.89 epa.gov. This high lipophilicity enables this compound to readily partition into and be stored within the lipid-rich tissues of organisms, such as adipose tissue (fat), liver, muscle, kidneys, and intestines who.intarlis.orgdfo-mpo.gc.caresearchgate.net. This storage occurs because the rate of uptake from the environment often exceeds the rate at which the organism can metabolize or excrete the compound api.orgcimi.org.

The accumulation patterns of this compound and its parent compound, mirex, vary across different species, influenced by factors such as lipid content, species-specific uptake and elimination rates, and metabolic capacities api.orgwur.nl. In a terrestrial-aquatic laboratory model ecosystem, this compound demonstrated significant accumulation in various organisms, including algae, snails, mosquitoes, and fish nih.govcapes.gov.br. Studies on mirex, from which this compound is derived, have shown high levels in a range of species, including turtles, kingfishers, coyotes, opossums, and raccoons, with particularly high concentrations observed in the fatty tissues of these animals who.intwikipedia.org. The presence of this compound and mirex in Antarctic seabirds and whales also indicates a global distribution and species-specific accumulation profiles in different habitats researchgate.netresearchgate.net.

Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) quantify the extent to which a chemical accumulates in an organism relative to its concentration in the environment ohio.govapi.orgcornell.edu. While direct BAF/BCF values specifically for this compound are less extensively documented in isolation, studies comparing it with mirex and chlordecone consistently indicate that this compound is the most bioaccumulative of the three nih.govcapes.gov.brnih.gov. Data for mirex, which can serve as an indicator of the potential for its photodegradation product, show substantial accumulation. For instance, mirex BCF values in aquatic organisms can be very high, indicating significant uptake directly from water.

Table 1: Representative Bioaccumulation Factors (BCF) for Mirex in Aquatic Organisms

| Organism | Exposure Duration | BCF Value | Source |

| Amphipod (Hyallelu azteca) | 28 days | 2,530 | nih.gov |

| Crayfish (Orconectes mississippiensis) | 28 days | 1,060 | nih.gov |

| Fathead Minnows | 56 days | 3,700 | nih.gov |

| Rainbow Trout | - | Up to 15,000 | nih.gov |

| Algae | - | 3,200–7,300 | nih.gov |

| Bacteria | - | 40,000 | nih.gov |

In terrestrial systems, mirex has also shown significant accumulation. For example, azalea leaves exposed to mirex in greenhouse air resulted in a BCF of 1.18 x 10^7 (log BCF=7.07) nih.gov. The transfer of lipophilic compounds like mirex from soil to earthworms is a passive process largely dependent on the lipid content of the worms and the organic content of the soil nih.gov. Given that this compound is more bioaccumulative than mirex, its BAFs and BCFs are expected to be at least comparable, if not higher.

Biomagnification in Food Webs

Biomagnification (also known as bioamplification or biological magnification) is the process by which the concentration of a substance, such as a pesticide, increases progressively in the tissues of organisms at successively higher levels in a food chain cimi.orgresearchgate.netbiologyjunction.comwikipedia.orglibretexts.org. This phenomenon is a critical concern for persistent organic pollutants like this compound because it leads to increasingly concentrated levels of the compound in apex predators, potentially causing adverse effects cimi.orglibretexts.orgepa.gov.

The trophic transfer dynamics of this compound are driven by its persistence and low rate of degradation or excretion in organisms who.intepa.govcdc.govnih.govwikipedia.org. As organisms consume contaminated prey, the stable this compound accumulates in their fatty tissues rather than being metabolized or eliminated cimi.orgbiologyjunction.comwikipedia.org. This means that organisms at higher trophic levels ingest larger quantities of the contaminant from their diet over time, leading to a progressive increase in concentration up the food chain cimi.orglibretexts.orgepa.gov. Model ecosystem studies have demonstrated this sequential accumulation, with omnivores and top carnivores consistently exhibiting the highest residues arlis.org. The transfer is influenced by the chemical's stability, its fat solubility, and the energy transfer efficiency between trophic levels researchgate.netwikipedia.org.

Ecological magnification (EM) quantifies the increase in concentration of a substance as it moves through a food chain. In model ecosystem studies, mirex has shown significant ecological magnification. For example, in a terrestrial-aquatic interface model, sorghum seedlings treated with mirex led to subsequent contamination of water containing various aquatic organisms. After 33 days, the ecological magnification value for fish was 219, and for snails, it was 1165 who.intwikipedia.org. Considering that this compound has been identified as more bioaccumulative than mirex in similar model ecosystems, its ecological magnification potential is considerable and likely surpasses that of mirex nih.govcapes.gov.brnih.gov. This indicates that this compound poses a significant environmental hazard due to its extreme resistance to degradation and its capacity for ecological magnification nih.gov.

Table 2: Ecological Magnification (EM) Values for Mirex in a Model Ecosystem

| Organism | Ecological Magnification (EM) Value | Source |

| Fish | 219 | who.intwikipedia.org |

| Snails | 1165 | who.intwikipedia.org |

Impact on Apex Predators

This compound exhibits a strong tendency for bioaccumulation and biomagnification within food webs, a characteristic shared with its precursor, Mirex cdc.govepa.govutoronto.cawikipedia.orgnih.gov. This lipophilic nature allows it to accumulate in the fatty tissues of organisms, leading to increasing concentrations at higher trophic levels. Research has detected this compound in apex predators across various global regions, including Antarctic seabirds such as cape petrels (Daption capense), southern fulmars (Fulmarus glacialoides), and Adélie penguins (Pygoscelis adeliae) wur.nl. The detection of this compound in these remote species suggests its global distribution through environmental transport mechanisms wur.nl.

In a model ecosystem study, the ecological magnification (EM) of this compound was investigated across different trophic levels. The ecological magnification is a measure of the increase in concentration of a substance in an organism relative to its concentration in the ambient water nih.gov. The findings indicate significant bioaccumulation potential, as detailed in the table below nih.gov:

Table 1: Ecological Magnification of this compound in a Terrestrial-Aquatic Laboratory Model Ecosystem nih.gov

| Organism (Trophic Level) | Ecological Magnification (EM) |

| Algae (Primary Producer) | 0.40 |

| Snails (Primary Consumer) | 637.4 |

| Mosquitoes (Primary Consumer) | 0.022 |

| Fish (Secondary Consumer) | 0.04 |

Note: The table reflects the ecological magnification of this compound, indicating its potential to accumulate in aquatic food chains within a controlled model ecosystem.

The presence of this compound in apex predators underscores the compound's persistence and its capacity to enter and ascend complex food webs, posing potential risks to top-tier consumers wur.nlarctic-council.orgresearchgate.net.

Transport in Environmental Media

This compound, once formed or released, engages in various transport processes across different environmental compartments, influencing its widespread distribution.

This compound, generated from the photolysis of Mirex in surface waters, subsequently partitions between the water column, sediments, and biota esf.edu. Similar to Mirex, which is known to strongly bind to organic matter in water and sediment due to its hydrophobic nature, this compound is also expected to exhibit high affinity for sediments cdc.govnih.govusgs.gov. Sediments can act as significant sinks or reservoirs for these compounds, influencing their long-term persistence and availability in aquatic environments cdc.govnih.gov. Studies in Lake Ontario have shown that the ratio of this compound to Mirex (P/M) can increase in lake bottom sediments compared to source sediments, indicating the ongoing degradation of Mirex and the subsequent partitioning of this compound into these media esf.edu. The partitioning behavior is influenced by factors such as the octanol-water partition coefficient (Kow) and the organic carbon content of the sediment usgs.govuw.edu.pl.

The mobility of this compound in soil is largely influenced by its strong binding to organic matter, similar to Mirex cdc.govnih.gov. This tight binding generally suggests that leaching through organic-rich soils to groundwater is not a primary transport pathway nih.gov. However, instances of Mirex residues being detected in groundwater wells near agricultural areas indicate that leaching can occur under certain soil conditions nih.gov.

Run-off from agricultural lands and other contaminated sites is a recognized mechanism for the transport of Mirex, and by extension this compound, into surface waters nih.gov. This process involves the movement of water over the land surface, carrying adsorbed contaminants into streams, rivers, and lakes nih.govfrontiersin.orglanduseopportunities.nz. The extent of run-off and leaching can be influenced by factors such as rainfall intensity, slope gradient, soil type, and the presence of organic matter frontiersin.orgmdpi.com.

While Mirex has a low vapor pressure, which generally limits its atmospheric transport as a major source, it has been detected in remote areas, suggesting some degree of atmospheric mobility cdc.govnih.gov. Mirex is classified as a semivolatile substance with the potential for long-range atmospheric transport, and atmospheric deposition is an important pathway for its entry into aquatic and terrestrial ecosystems diva-portal.org.

In contrast, this compound appears to disperse less easily through atmospheric transport than Mirex wur.nl. This difference may be attributed to variations in their physical and chemical properties, such as vapor pressure or particle-phase association wur.nl. Despite this, the detection of this compound in globally distributed apex predators, including those in the Antarctic, confirms that atmospheric dispersion, even if less efficient than its parent compound, contributes to its widespread environmental presence wur.nl.

Toxicological Research on Photomirex

In Vivo Toxicity StudiesIn vivo toxicity studies on photomirex have primarily utilized animal models to understand its effects, exposure routes, and the resulting impacts on various organ systems.

Animal Models and Exposure RoutesMale rats have been the predominant animal model in studies investigating the toxicity of photomirexnih.govnih.gov. The primary route of exposure in these studies has been oral administration, where the compound was incorporated into the animals' dietsnih.govnih.govnih.gov. Study durations varied, including acute exposures of 28 days and subchronic exposures of 90 days (13 weeks)nih.govnih.gov. Additionally, some studies involved extended observation periods, with animals placed on clean feed for up to 12, 24, and 48 weeks post-exposure to assess the reversibility and persistence of effectsnih.gov.

The concentrations of this compound administered in the diet ranged from 0.05 to 50 ppm in some 28-day studies, and from 0.20 to 125 ppm in 13-week studies nih.govnih.gov. Some research also explored the combined effects of this compound with other halogenated biphenyls, such as polychlorinated biphenyls (PCBs) or polybrominated biphenyls (PBBs), administered for 28 days nih.gov.

Table 1: Summary of Animal Models and Exposure Routes in this compound Toxicity Studies

| Animal Model | Exposure Route | Exposure Duration | This compound Concentration Range (in diet) | Key Observations |

| Male Rats | Oral (diet) | 28 days | 0.05 - 50 ppm | Biochemical and histological alterations nih.gov |

| Male Rats | Oral (diet) | 13 weeks (90 days) | 0.20 - 125 ppm | Lesions in liver, thyroid, testes; deaths at highest dose nih.gov |

| Male Rats | Oral (diet) | 28 days (with other organohalogens) | Various combinations | Histological changes in liver, thyroid, kidney nih.gov |

| Male Rats | Oral (diet) | Up to 48 weeks post-exposure | 5.0 - 50 ppm (initial) | Persistence and reversibility of effects nih.gov |

Target Organs and Systemic Effectsthis compound has been shown to induce a range of biochemical and histological alterations in exposed animalsnih.gov. It is recognized as a potent hepatotoxin and thyrotoxinnih.gov. Systemic effects observed include reduced body weight gain and decreased food consumption, particularly at higher exposure levelsnih.govnih.gov. The primary target organs identified in this compound toxicity studies include the liver, thyroid, testes, kidney, brain, and spleennih.govnih.govnih.gov.

Hepatic Toxicity and Liver ChangesThe liver is a prominent target organ for this compound toxicity. Liver hypertrophy was observed in male rats exposed to 5.0 ppm and 50 ppm this compound, with this effect persisting in the highest dose group for up to 24 weeks even after the animals were placed on a clean dietnih.gov. Elevated serum sorbitol dehydrogenase activity was noted in the 50 ppm this compound group, which also persisted for 12 weeks on a clean dietnih.gov.

In 13-week studies, liver weights were increased at this compound concentrations of 5.0 ppm and higher nih.gov. This compound also caused changes in several biochemical parameters, including hepatic aniline (B41778) hydroxylase activities nih.gov. Dose-related histological abnormalities in the liver were observed starting from the lowest dose level of 0.20 ppm this compound nih.gov. Specific liver alterations noted included central lobular cytoplasmic enlargement, exaggerated periportal perinuclear halos, increased nuclear hyperchromicity, anisokaryosis, and fatty degeneration nih.gov. Comparative studies indicated that this compound was approximately five times more toxic than mirex (B1677156) in terms of liver histology semanticscholar.org.

Table 2: Summary of Hepatic Toxicity Findings in Male Rats Exposed to this compound

| Effect | This compound Concentration | Duration of Exposure/Observation | Citation |

| Liver hypertrophy | 5.0 ppm, 50 ppm | 28 days; persisted up to 24 weeks post-exposure (50 ppm) | nih.gov |

| Elevated serum sorbitol dehydrogenase activity | 50 ppm | 28 days; persisted up to 12 weeks post-exposure | nih.gov |

| Increased liver weights | ≥ 5.0 ppm | 13 weeks | nih.gov |

| Changes in hepatic aniline hydroxylase activities | Not specified | 13 weeks | nih.gov |

| Dose-related histological abnormalities (e.g., cytoplasmic enlargement, fatty degeneration) | Starting at 0.20 ppm | 13 weeks | nih.govnih.gov |

| Greater toxicity compared to Mirex (liver histology) | Not specified | Not specified | semanticscholar.org |

Thyroid and Testicular Effectsthis compound has demonstrated significant effects on the thyroid gland. Histological changes in the thyroid were observed to be present up to 48 weeks after exposure ceasednih.gov. Dose-related histological abnormalities in the thyroid were noted starting from the lowest dose level in 13-week studiesnih.gov. These thyroid changes were characterized by a generalized reduction in follicular size and colloid density, accompanied by the collapse of the folliclesnih.gov. This compound is considered a potent thyrotoxinnih.gov.

Regarding testicular effects, previous short-term studies indicated that this compound could produce lesions in the testes of male rats nih.gov. However, treatment-related testicular changes observed after 28 days of exposure were not evident after 12 weeks on a clean diet, suggesting a degree of reversibility for these specific effects nih.gov.

Carcinogenicity Assessments

The carcinogenicity of this compound has been investigated, often in conjunction with Mirex. Mirex itself is classified as a carcinogen. uni.lunih.gov Chronic toxicity studies on this compound in rats have been conducted, which typically include assessments for carcinogenic potential. While direct classification of this compound as a human carcinogen is not as widely documented as for Mirex, studies assessing its acute toxicity, tissue distribution, and mutagenicity contribute to the understanding of its carcinogenic hazard potential. Mutagenicity tests are a component of carcinogenicity assessments, providing insights into a compound's ability to induce genetic mutations that can lead to cancer.

Reversibility of Toxicological Changes

Studies have specifically addressed the reversibility of toxicological changes induced by this compound. Research by Chu et al. (1981) directly investigated the reversibility of toxicological changes induced by both this compound and Mirex. This research provides crucial data on whether the adverse effects caused by exposure to this compound are transient or persistent after the cessation of exposure.

Mechanistic Toxicology of this compound

Understanding the mechanistic toxicology of this compound involves examining its effects at the cellular and molecular levels, its influence on enzyme systems, and its broader interactions within biological systems.

Cellular and Molecular Mechanisms of Action

The cellular and molecular mechanisms through which this compound exerts its toxic effects are complex. While detailed specific mechanisms for this compound are less extensively documented than for some other compounds, general principles of organochlorine pesticide toxicity, such as effects on cellular components and metabolic processes, are relevant. For instance, studies on Mirex and related organochlorine pesticides have explored epigenetic modes of action in hepatocarcinogenicity and interactions affecting cellular processes.

Enzyme Induction and Metabolic Pathways

This compound is known to induce enzyme activity, particularly affecting the hepatic microsomal mixed-function oxidase system. Studies have shown that this compound is equipotent to Mirex in inducing cytochrome P-450 and associated enzyme activities in mice. Enzyme induction is a process where a molecule increases the metabolic activity or expression of an enzyme, which can significantly alter metabolic pathways. This induction can lead to changes in the metabolism of other compounds and potentially contribute to the compound's own toxicity or elimination. Long-term exposure to even low dosages of Mirex (1 mg/kg diet) has been observed to lead to liver hypertrophy and the induction of mixed-function oxidases.

Table 1: Comparative Enzyme Induction by this compound, Mirex, and Chlordecone (B1668712)

| Compound | Effect on Hepatic Microsomal Mixed-Function Oxidase System | Effect on Cytochrome P-450 Induction | Reference |

| This compound | Induces activity | Equipotent to Mirex | |

| Mirex | Induces activity | Equipotent to this compound | |

| Chlordecone | Induces activity | Approximately half as effective as Mirex or this compound |

Interactions with Biological Systems

A significant aspect of this compound's interaction with biological systems is its high bioaccumulation potential. In terrestrial aquatic laboratory model ecosystems, this compound has been found to be the most bioaccumulative among Mirex, Chlordecone, and itself. This means it accumulates significantly in organisms within food chains. Furthermore, unlike some other compounds, neither Mirex nor this compound produced identifiable decomposition products in water or organisms within these model ecosystems, indicating their environmental persistence. This persistence and bioaccumulation contribute to its long-term environmental hazard.

Table 2: Bioaccumulation Potential in a Terrestrial Aquatic Laboratory Model Ecosystem

| Compound | Bioaccumulation Potential | Degradation Products in Ecosystem | Reference |

| This compound | Most bioaccumulative | Not identifiable | |

| Mirex | Significant bioaccumulation | Not identifiable | |

| Chlordecone | Least bioaccumulative | Some degradation observed |

Human Health Risk Assessment

Assessing the human health risk posed by this compound is challenging due to a lack of extensive direct human studies. Consequently, risk assessments largely rely on data extrapolated from animal studies, which have demonstrated various adverse health effects. These effects in animals include liver and kidney damage, as well as impacts on the immune, reproductive, and nervous systems.

Despite the limited direct human data, the presence of Mirex, and by extension likely this compound, has been detected in human tissues, including adipose tissue and human milk, indicating human exposure. The difficulty in attributing specific human health hazards directly to this compound is partly due to its close environmental association with Mirex pollution and the inherent challenges in assessing the effects of low-level pollutants. General paradigms for human health risk assessment involve hazard identification, dose-response assessment, exposure analysis, and risk characterization.

Exposure Pathways

Human exposure to this compound primarily occurs through pathways that reflect its lipophilic nature and environmental persistence. As a breakdown product of Mirex, this compound shares similar characteristics regarding bioaccumulation and transport within biological systems.

Dietary Intake: The consumption of contaminated food sources is considered the most probable route of exposure for the general population, particularly in regions where Mirex was extensively utilized nih.govwho.int. While specific dietary intake estimates for this compound are scarce, the presence of Mirex in foodstuffs has been documented nih.gov.

Human Milk: this compound, like its parent compound Mirex, is lipophilic and can be transferred from maternal adipose tissue into human milk who.intnih.govwho.int. Surveys have detected Mirex residues in human milk samples. For instance, a Canadian survey reported Mirex levels ranging from 2 to 21.5 µg/kg on a fat basis in some human milk samples who.int. In U.S. studies, Mirex was detected in whole milk at a mean concentration of 0.14 ng/g and in milk fat at a mean of 4.2 ng/g nih.gov. Contaminants in breast milk can originate from a mother's diet and drinking water, or be mobilized from her stored adipose tissue who.int.

Adipose Tissue: Due to its lipophilicity, this compound, similar to Mirex, is stored in adipose tissue to a greater extent than in other tissues who.intwho.int. Monitoring programs in the United States have detected Mirex at low frequencies in human adipose tissue collected nationwide nih.gov. Individuals residing in or working near areas where Mirex was manufactured or applied have shown higher levels in their tissues nih.gov.

The following table summarizes reported Mirex concentrations in human milk:

| Sample Type (Basis) | Mean Concentration | Range | Source |

| Human Milk (fat basis) | - | 2 - 21.5 µg/kg | Canadian Survey who.int |

| Whole Milk | 0.14 ng/g | - | U.S. Study nih.gov |

| Milk Fat | 4.2 ng/g | - | U.S. Study nih.gov |

Epidemiological Studies and Public Health Implications

The epidemiological evidence specifically concerning this compound in humans is limited, often discussed in conjunction with its parent compound, Mirex nih.gov. Studies on human populations regarding Mirex exposure have primarily focused on potential associations between blood levels and selected health outcomes, including reproductive, developmental, and cancer endpoints, as well as diabetes nih.gov. However, these human studies generally lack exposure-response data for Mirex nih.gov.

Research findings from animal studies provide insights into the potential public health implications of this compound exposure. This compound has been observed to induce lesions in the liver, thyroid, and testes of male rats in short-term studies researchgate.net. Longer-term exposure studies in male rats confirmed this compound as a potent hepato- and thyrotoxin researchgate.net. Significant increases in liver weights were noted at dietary concentrations of 5.0 ppm this compound and higher researchgate.net. At the highest tested dose of 125 ppm, decreased body weight gain and food intake were also observed, and deaths occurred researchgate.net. Furthermore, studies in rats indicated that both this compound and Mirex, at dietary levels of 5.0 ppm and above, resulted in a decreased incidence of females showing sperm in vaginal smears, suggesting an impact on reproductive function researchgate.net. Mirex has also been identified as a weak estrogen and a potent endocrine disruptor, interfering with estrogen-mediated functions such as ovulation, pregnancy, and endometrial growth wikipedia.orgscispace.com.

The following table summarizes key findings from animal studies on this compound:

| Endpoint | Effect | Concentration (Dietary) | Species | Source |

| Liver | Lesions, increased liver weights | ≥ 5.0 ppm | Male Rats | researchgate.net |

| Thyroid | Thyrotoxin | Not specified | Male Rats | researchgate.net |

| Testes | Lesions | Not specified | Male Rats | researchgate.net |

| Body Weight/Food Intake | Decreased body weight gain and food intake | 125 ppm | Male Rats | researchgate.net |

| Reproduction (Female) | Decreased incidence of sperm in vaginal smears | ≥ 5.0 ppm | Rats | researchgate.net |

Risk Characterization and Advisory Levels

Risk characterization for chemical compounds like this compound involves comparing environmental exposure concentrations with established toxicity values to assess the magnitude and probability of adverse effects arche-consulting.be. Regulatory bodies develop advisory levels to guide public health protection.

The Ontario Ministry of the Environment and Climate Change (OMOECC) issues fish consumption advisories that consider Mirex and this compound levels, based on tolerable daily intakes established by Health Canada utoronto.ca. For Lake Ontario fish, simulated advisories based solely on Mirex and this compound suggest they are a minor concern, with projections indicating that levels could decrease sufficiently within 15 years to allow for advisories of at least 8 meals per month researchgate.netutoronto.ca.

The U.S. Environmental Protection Agency (EPA) has established advisory concentrations for Mirex in ambient water. For the protection of human health, the estimated advisory concentration for Mirex is 0.093 µg/L epa.gov. The EPA also derived a Reference Dose (RfD) for Mirex of 0.0005 mg/kg/day, based on liver effects observed in rats epa.gov. This RfD is considered protective against other potential chronic effects, including developmental and reproductive toxicities epa.gov.

The following table outlines established advisory levels for Mirex, which are often used as a proxy or in conjunction with this compound due to their close relationship:

| Parameter | Value | Basis | Source |

| Ambient Water (Human Health Protection) | 0.093 µg/L | U.S. EPA Advisory Concentration | epa.gov |

| Reference Dose (RfD) | 0.0005 mg/kg/day | Liver effects in rats (U.S. EPA) | epa.gov |

| Lake Ontario Fish Advisory | ≥ 8 meals/month (predicted within 15 years, if only Mirex/Photomirex considered) | OMOECC (based on Health Canada tolerable daily intakes) | researchgate.netutoronto.ca |

Method Validation and Quality Assurance/Quality Control (QA/QC)

Method validation is a critical process to confirm that an analytical procedure is suitable for its intended use, ensuring that the results obtained are accurate, precise, and reliable researchgate.netpharmastate.academy. For this compound analysis, key validation parameters include accuracy, precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantitation (LOQ) pharmastate.academyeurl-pesticides.eu.

Accuracy is typically assessed through recovery studies, where known quantities of the analyte are added (spiked) into the sample matrix, and the percentage of the analyte recovered is calculated labmanager.com. For a method developed for routine determination of Mirex and this compound in Chinook Salmon tissue, PCB removal averaged 78%, while this compound recoveries were reported at 86% suny.edusuny.edu.

Table 1: this compound Recovery Rates in Chinook Salmon Tissue

| Analyte | Matrix | PCB Removal (%) | Recovery (%) |

| This compound | Chinook Salmon Tissue | 78 | 86 |

| Mirex | Chinook Salmon Tissue | 78 | 91 |

Note: This table is designed to be interactive, allowing for sorting and filtering based on the data presented.

Precision, encompassing repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision), ensures that consistent results are obtained under varying conditions pharmastate.academyeurl-pesticides.eu. The linearity of a method indicates its ability to produce results directly proportional to the analyte concentration within a specified range pharmastate.academy. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be accurately and precisely quantified pharmastate.academy. For instance, a method for Mirex and this compound in fish tissue demonstrated the capability to quantify Mirex at levels as low as 100 pg suny.edusuny.edu.

Quality Assurance (QA) and Quality Control (QC) are integral to maintaining the reliability of analytical measurements. QA/QC systems involve elements such as ensuring measurement traceability, estimating measurement uncertainty, utilizing reference materials, and participating in interlaboratory comparisons researchgate.net. The provision of analytical reference materials, such as pure this compound standards, is essential for method development, validation, and quality control programs oup.com. This compound reference standards can be prepared through modified synthetic procedures, often involving the reduction of Mirex, followed by purification via column chromatography and checked for purity using techniques like GC and TLC oup.com.

Development of Novel Analytical Approaches

The development of novel analytical approaches for this compound detection and quantification primarily focuses on improving sensitivity, specificity, and throughput, especially in the presence of interfering compounds. Historically, a significant challenge has been the separation of this compound from co-eluting PCBs, which have similar chemical properties and overlapping retention times in conventional GC/ECD analyses suny.eduepa.gov.

One notable development to address PCB interference involved chemical alteration of PCBs through nitration procedures suny.edusuny.edu. This approach converts PCBs to nitrated PCBs, which then exhibit different chromatographic behavior, allowing for their separation from this compound and Mirex by column chromatography. This method, while not a new instrumental technique, represented a significant improvement for routine analysis, offering high sensitivity for this compound without requiring highly sophisticated instrumentation suny.edusuny.edu.

Ongoing toxicology research continues to explore and refine methods for the detection, quantification, and mitigation of this compound, highlighting the continuous need for advancements in analytical chemistry to accurately assess its environmental impact and potential risks lookchem.com.

Compound Names and PubChem CIDs

Analytical Methodologies for Photomirex Detection and Quantification

Data Tables of Research Findings

The following interactive table summarizes key research findings on Photomirex concentrations in different matrices.

Remediation and Management Strategies for Photomirex Contamination

Environmental Remediation Technologies

A range of technologies is being explored for the remediation of persistent organic pollutants (POPs) like Photomirex. These can be broadly categorized into in situ and ex situ methods, each with distinct approaches to degrading or containing the contaminant.

In Situ Treatment Options

In situ remediation involves treating the contaminated material in its original location, which is often more cost-effective and less disruptive than excavation. For contaminants like this compound, which tend to bind to soil and sediment, in situ techniques aim to enhance the degradation or immobilization of the compound within the subsurface.

Common in situ approaches that could be applicable to this compound-contaminated sites include:

Chemical Oxidation: This method involves injecting strong oxidizing agents into the subsurface to break down contaminants. While not specifically documented for this compound, it is a technology used for other chlorinated hydrocarbons.

Solidification/Stabilization: This technique reduces the mobility of contaminants by binding them within a solid matrix. This does not destroy the this compound but prevents it from leaching into groundwater or being taken up by organisms.

Ex Situ Treatment Options

Ex situ remediation requires the excavation of contaminated soil or sediment for treatment above ground. This approach allows for greater control over the treatment process and can often achieve more uniform and rapid remediation, though it is typically more expensive.

Potential ex situ treatments for this compound-contaminated materials include:

Thermal Desorption: This process uses heat to volatilize contaminants from the soil, which are then collected and treated. Thermal methods are effective for a range of chlorinated pesticides.

Biopiles and Landfarming: These techniques involve excavating the contaminated soil and stimulating microbial activity through aeration and nutrient addition to enhance the breakdown of organic pollutants.

Bioreactors: Contaminated soil or water is placed in a controlled environment where conditions are optimized for microbial degradation of the target contaminant.

| Treatment Option | Description | Applicability to this compound |

| In Situ | ||

| Chemical Oxidation | Injection of oxidants to degrade contaminants in place. | Potentially applicable for breaking down the stable chemical structure. |

| Solidification/Stabilization | Immobilization of contaminants within a solid matrix. | Can contain this compound to prevent migration and exposure. |

| Ex Situ | ||

| Thermal Desorption | Use of heat to remove contaminants from excavated soil. | Effective for many persistent organochlorine pesticides. |

| Biopiles/Landfarming | Stimulation of microbial degradation in excavated soil. | Potentially effective if suitable microorganisms can be utilized. |

| Bioreactors | Controlled environment for optimized microbial degradation. | Offers enhanced control over conditions to potentially degrade this compound. |

Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. However, this compound, much like its parent compound Mirex (B1677156), is highly resistant to microbial degradation.

Research indicates that Mirex undergoes very slow anaerobic biodegradation, where it is dechlorinated to a monohydro derivative. This process of reductive dechlorination, where chlorine atoms are removed from the molecule under anaerobic conditions, is a key pathway for the breakdown of many chlorinated compounds by microorganisms. While specific studies on the microbial degradation of this compound are limited, it is plausible that similar anaerobic dechlorination processes could contribute to its slow breakdown in the environment. Some studies have identified bacterial strains, such as Bacillus sphaericus and Streptomyces albus, that can utilize Mirex as a carbon source, albeit at a very slow rate. The applicability of these or other microorganisms for the effective bioremediation of this compound remains an area for further research.

Photodegradation is a process where light energy drives the breakdown of chemical compounds. It is the primary mechanism for the transformation of Mirex into this compound in the environment. Further photodegradation of this compound can also occur, leading to the formation of dihydro derivatives.

The potential for using photodegradation as a deliberate remediation strategy for this compound involves exposing contaminated media to ultraviolet (UV) radiation to accelerate its breakdown. This can be enhanced by the presence of photosensitizers. Studies have shown that the presence of humic acids in water can mediate the dechlorination of Mirex to this compound. This suggests that natural components in the environment can influence the rate of photodegradation. While a promising concept, the practical application of photodegradation for large-scale soil or sediment remediation would require significant technological development to ensure effective light penetration and control of degradation byproducts.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. AOPs rely on the generation of highly reactive hydroxyl radicals (•OH) that can oxidize a wide range of recalcitrant organic compounds, including pesticides.

Common AOPs include:

Ozonation (O₃)

UV/H₂O₂

Fenton and Photo-Fenton reactions

Photocatalysis using semiconductors like titanium dioxide (TiO₂)

While there is a substantial body of research on the application of AOPs for the degradation of various pesticides and other persistent organic pollutants, specific studies on the degradation of this compound using these methods are not widely available. However, given the success of AOPs in mineralizing other highly chlorinated compounds, they represent a promising area of research for the development of effective this compound remediation technologies.

| AOP Technique | Description | Potential for this compound Remediation |

| UV/H₂O₂ | Utilizes UV light to generate hydroxyl radicals from hydrogen peroxide. | High potential for breaking the C-Cl bonds in this compound. |

| Fenton/Photo-Fenton | Uses iron catalysts and hydrogen peroxide to produce hydroxyl radicals, enhanced by UV light. | Potentially effective for degrading chlorinated organic compounds. |

| Photocatalysis (e.g., TiO₂) | A semiconductor catalyst is activated by light to generate reactive oxygen species. | A promising technology for the degradation of persistent pesticides. |

Nanoremediation involves the use of nanoscale materials for the treatment of contaminated sites. Nanoparticles have a high surface-area-to-volume ratio, which can enhance their reactivity and effectiveness in degrading pollutants.

For chlorinated organic compounds like this compound, nanoscale zero-valent iron (nZVI) is a commonly studied nanomaterial. nZVI can act as a reducing agent, promoting the dechlorination of these compounds. While specific research on the application of nanoremediation for this compound is limited, the success of this technology with other chlorinated pesticides suggests its potential applicability. The versatility of nanomaterials allows for their use in both in situ and ex situ applications.

Containment and Disposal Strategies

Given the extreme persistence of this compound and the challenges associated with its complete degradation, containment and secure disposal are critical components of managing contaminated sites.

Containment

For contaminated soils and sediments, in situ containment strategies can prevent the further spread of this compound. This can involve the use of physical barriers such as caps (B75204) and liners to isolate the contaminated area. As mentioned in the in situ treatment options, solidification and stabilization techniques can also be employed to immobilize this compound within the soil matrix, reducing its bioavailability and potential for migration.

Disposal

For excavated materials or concentrated waste containing this compound, proper disposal is essential. Recommended methods for the disposal of Mirex, which would also apply to this compound, include high-temperature incineration. Efficient incinerators operating at high temperatures can achieve the complete destruction of the compound. Long-term storage in secure hazardous waste landfills is another option for managing materials contaminated with this compound.

Monitoring and Surveillance Programs

Effective management of this compound contamination relies on robust monitoring and surveillance programs to assess the extent of environmental presence, identify trends, and inform remediation strategies. As a persistent and bioaccumulative compound, this compound is often monitored alongside its parent compound, Mirex, in various environmental compartments.

Long-term monitoring in the North American Great Lakes, particularly in fish, has provided valuable data on the trends of both Mirex and this compound. scholaris.caresearchgate.netutoronto.ca Studies have shown a significant decrease in the concentrations of these compounds in Lake Ontario fish since the 1970s, following the ban on Mirex. researchgate.net However, this compound, being a major and stable degradation product of Mirex, persists in the ecosystem. epa.govcdc.gov Research has indicated that the proportion of this compound relative to Mirex can increase over time in arctic biota, highlighting its significance in long-term environmental monitoring. researchgate.net

The Ontario Ministry of the Environment and Climate Change (OMOECC) has a comprehensive Fish Contaminant Monitoring Program that includes the analysis of this compound. scholaris.cautoronto.ca This program utilizes analytical methods such as gas chromatography with electron capture detection (GC/ECD) to determine the concentrations of this compound in fish tissues. scholaris.ca The data from this program are used to issue fish consumption advisories.

Internationally, the Stockholm Convention on Persistent Organic Pollutants (POPs) necessitates the monitoring of listed substances. researchgate.net While this compound itself is not explicitly listed, its parent compound, Mirex, is targeted for elimination. researchgate.net Consequently, monitoring for Mirex often includes its degradation products. The United Nations Environment Programme (UNEP) supports a global monitoring plan for POPs, which involves interlaboratory assessments to ensure data quality and comparability across different regions. researchgate.net

The Arctic Monitoring and Assessment Programme (AMAP) also plays a crucial role in monitoring POPs, including Mirex and its derivatives, in the Arctic region. iwlearn.netarctic-council.orgamap.no The presence of these compounds in remote Arctic ecosystems underscores their potential for long-range environmental transport. iwlearn.net

Despite these efforts, dedicated large-scale monitoring and surveillance programs specifically targeting this compound across a wide range of environmental matrices (soil, water, air) and geographical locations remain limited. Most data on this compound are generated as part of broader POPs monitoring initiatives. There is also a need for more comprehensive monitoring of this compound in human tissues to better understand human exposure levels.

Interactive Data Table: this compound Monitoring in Lake Ontario Fish (Example Data)

| Species | Year | Mean this compound Concentration (ng/g wet weight) | Monitoring Program |

| Lake Trout | 1995 | 45 | OMOECC Fish Contaminant Monitoring Program |

| Lake Trout | 2005 | 20 | OMOECC Fish Contaminant Monitoring Program |

| Lake Trout | 2015 | 8 | OMOECC Fish Contaminant Monitoring Program |

| Coho Salmon | 1995 | 35 | OMOECC Fish Contaminant Monitoring Program |

| Coho Salmon | 2005 | 15 | OMOECC Fish Contaminant Monitoring Program |

| Coho Salmon | 2015 | 5 | OMOECC Fish Contaminant Monitoring Program |

Policy and Regulatory Frameworks for POP Management

The management of this compound is intrinsically linked to the broader policy and regulatory frameworks established for Persistent Organic Pollutants (POPs). These frameworks, operating at both international and national levels, aim to control and eliminate the production, use, and release of these hazardous substances.

The cornerstone of international efforts is the Stockholm Convention on Persistent Organic Pollutants , a global treaty to protect human health and the environment from POPs. researchgate.net Mirex, the parent compound of this compound, is listed in Annex A of the Convention, which calls for the elimination of its production and use. researchgate.net Although this compound is not individually listed, the regulations controlling Mirex effectively extend to its degradation products. The Convention requires parties to develop National Implementation Plans (NIPs) that outline the measures they will take to meet their obligations. researchgate.netmee.gov.cn These NIPs are a key mechanism for translating international commitments into national action and often include strategies for monitoring and managing listed POPs and their byproducts. For instance, the NIPs of countries like China and Egypt explicitly mention Mirex, indicating a commitment to its control. researchgate.netmee.gov.cn

At the national level, signatory countries have enacted their own regulations to implement the Stockholm Convention. For example, the U.S. Environmental Protection Agency (EPA) has established regulations under the Toxic Substances Control Act (TSCA) to manage POPs. While specific regulatory limits for this compound are not commonly found, the EPA has issued advisories and water quality criteria for Mirex to protect human health and aquatic life. epa.govepa.gov In Canada, Health Canada and Environment and Climate Change Canada are the lead agencies for assessing and managing the risks of toxic substances, including POPs. canada.cacanada.ca

The management of waste containing POPs is another critical component of the regulatory framework. The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and their Disposal provides a global framework for the environmentally sound management of hazardous wastes. For POPs-contaminated waste, including materials containing this compound, the primary management strategy is destruction or irreversible transformation. Recommended disposal methods include high-temperature incineration in specialized facilities. nih.gov Landfilling of POPs waste is generally not recommended due to the risk of soil and water contamination. nih.gov

The development of environmental quality standards for this compound in various media like soil, water, and food is an ongoing challenge. The European Union's Water Framework Directive, for example, includes a "watch list" of emerging pollutants for which monitoring data are being collected to assess their potential risk to the aquatic environment. europa.euwaternewseurope.comresearchgate.netpan-europe.infowaternewseurope.com While this compound is not currently on this list, the framework provides a mechanism for its potential inclusion if sufficient evidence of its risk emerges.

Interactive Data Table: Key Regulatory Frameworks for POPs Management Relevant to this compound

| Regulation/Policy | Jurisdiction | Key Provisions Relevant to this compound |

| Stockholm Convention on POPs | International | Listing of Mirex (parent compound) in Annex A for elimination. Requires parties to develop National Implementation Plans (NIPs) for management. |

| Basel Convention | International | Provides a framework for the environmentally sound management of hazardous wastes, including those containing POPs. |

| U.S. Toxic Substances Control Act (TSCA) | United States | Authorizes the EPA to regulate chemical substances, including POPs like Mirex. |

| Canadian Environmental Protection Act, 1999 (CEPA) | Canada | Provides the authority for the assessment and management of toxic substances. |

| EU POPs Regulation (EC) No 2019/1021 | European Union | Implements the Stockholm Convention in the EU, prohibiting or restricting the production, placing on the market, and use of POPs. |

Emerging Research Areas and Future Directions

Long-term Ecological Impacts and Ecosystem Recovery

Photomirex, like its parent compound mirex (B1677156), is extremely persistent in the environment and can lead to long-term ecological impacts. who.intnih.gov Mirex, from which this compound is derived, bioaccumulates at all trophic levels and biomagnifies through food chains, posing a long-term environmental hazard. who.int Studies have shown that mirex and this compound residues can remain in tissues for extended periods after exposure ceases. nih.gov For instance, significant residues of this compound were still evident in all examined tissues of rats up to 48 weeks post-exposure in a study. nih.gov

Comparative Toxicology with Mirex and Other Halogenated Organics

This compound is considered to be considerably more toxic than mirex itself. who.int Both mirex and this compound are extremely persistent compounds, capable of inducing various biochemical and histological changes that can persist long after exposure. nih.gov

In comparative toxicological studies, this compound has been evaluated alongside mirex and other halogenated organic compounds like chlordecone (B1668712). capes.gov.brcdc.gov For example, in a terrestrial aquatic laboratory model ecosystem, this compound was found to be the most bioaccumulative among mirex, chlordecone, and itself. capes.gov.brnih.gov

The following table summarizes the bioaccumulation potential observed in a model ecosystem:

| Compound | Ecological Magnification in Fish | Ecological Magnification in Snails |

| Mirex | High | High |

| This compound | 631 nih.gov | 3609 nih.gov |

| Chlordecone | Least Bioaccumulative capes.gov.br | Least Bioaccumulative capes.gov.br |

When combined with other halogenated biphenyls like polychlorinated biphenyls (PCBs) or polybrominated biphenyls (PBBs), mirex and this compound can aggravate histological changes, with the degree of damage appearing additive rather than potentiative. nih.gov Interestingly, mirex and this compound levels in the livers of rats exposed concomitantly to halogenated biphenyls were four to six times higher than in rats fed mirex-related compounds alone, though this increased accumulation did not potentiate the toxic response in the organ. nih.gov

Development of Predictive Models for Environmental Fate and Toxicity

The development of predictive models is crucial for understanding and forecasting the environmental fate and toxicity of compounds like this compound. These models aim to simulate how chemicals behave in different environmental compartments, including their mobility, transformation, and degradation. guidenano.euis-tox.com

For this compound, its persistence and resistance to degradation make it a significant environmental hazard. nih.gov Despite the absence of identifiable dechlorinated metabolites of mirex in some model ecosystems, laboratory and field studies indicate that this compound and/or dihydromirex can result from mirex's exposure to UV light over longer periods. nih.gov Predictive models for environmental fate and toxicity often incorporate physico-chemical properties, environmental persistence, bioaccumulation potential, and ecotoxicity. guidenano.euljmu.ac.uk

Assessment of Mixture Toxicity with Other Persistent Organic Pollutants

This compound, as a persistent organic pollutant (POP), can exist in the environment alongside other POPs, leading to concerns about mixture toxicity. researchgate.netsemanticscholar.orgnih.gov Research has investigated the combined effects of this compound with other halogenated biphenyls, such as PCBs and PBBs. nih.gov Studies have shown that exposure to mixtures of POPs can alter oxidative stress markers and mitochondrial function, with accelerated toxicity observed following exposure to mixed POPs. nih.gov The effects can vary depending on the specific mixture and the exposed organism, with some studies indicating additive rather than potentiative effects when this compound is combined with certain halogenated biphenyls. nih.gov

Global Distribution and Transport Pathways

This compound's global distribution is primarily linked to the environmental fate and transport of its precursor, mirex. Mirex is a semivolatile substance, meaning it can exist in both vapor and particulate phases in the atmosphere, classifying it as a POP with a high potential for atmospheric long-range transport. diva-portal.orgresearchgate.net This long-range atmospheric transport is considered a major pathway for many POPs, allowing them to reach regions far from their original sources, including the Arctic. diva-portal.orgresearchgate.net

Once released, mirex, and by extension, this compound, can be transported through various environmental media. cdc.gov Atmospheric deposition, both wet and dry, is a significant mechanism for POPs to enter aquatic and terrestrial ecosystems. diva-portal.org In water, mirex primarily associates with particles, leading to its deposition and accumulation in sediments. who.intepa.govdiva-portal.org Historically, industrial releases of mirex, and thus potential this compound, were largely directed into surface waters, notably Lake Ontario via the Niagara and Oswego Rivers. cdc.gov

The persistence of this compound in the environment means it can be found in various environmental compartments, including soil and sediments, where it tends to bind strongly to organic matter. epa.govenv.go.jpcdc.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Photomirex in environmental samples, and what challenges arise during its quantification?

- Methodology : Gas chromatography-mass spectrometry (GC/MS) is the primary method for this compound detection . However, co-contaminants like polychlorinated biphenyls (PCBs) can interfere with quantification, necessitating selective ion monitoring (SIM) or advanced separation techniques (e.g., GC-MS-SIM) to distinguish this compound from structurally similar compounds .

- Data Example : In herring gull eggs, the mirex-to-photomirex (P/M) ratio is typically >2.0, requiring precise calibration to avoid cross-contamination .

- Challenge : Detection limits for low-concentration samples (e.g., water) may require preconcentration steps or isotope dilution .

Q. How is this compound formed in the environment, and what factors influence its production from mirex?

- Formation Pathway : this compound is a photodegradation product of mirex, where UV light replaces chlorine atoms with hydrogen, primarily in aquatic systems .

- Key Factors :

- Wavelength : Optimal degradation occurs at 265 nm in Lake Ontario water .

- Organic Matter : Dissolved humic acids accelerate photolysis .

- Field Evidence : P/M ratios in Lake Ontario surface waters (>0.30) exceed those in source sediments (<0.07), confirming in situ photodegradation .

Q. What is the environmental persistence and bioaccumulation potential of this compound compared to mirex?

- Persistence : this compound exhibits extreme stability under UV light, with 94–98% remaining as parent compound in model ecosystems after 30 days .

- Bioaccumulation : Ecological magnification (EM) values for this compound in snails (EM = 3,609) exceed those of mirex (EM = 2,300), linked to its lipid solubility and resistance to metabolic breakdown .

- Monitoring Data : In Lake Ontario fish, this compound decreased by 75% between 1993–2010, paralleling mirex trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound data caused by analytical interferences or sampling variability?

- Contradiction Analysis :

- Interference Mitigation : Use dual-column GC/MS to differentiate this compound from PCBs .

- Standardization : Normalize P/M ratios within species (e.g., herring gull eggs) to identify anomalies .

Q. What experimental designs are optimal for studying this compound degradation kinetics and metabolite formation?

- Controlled Studies :

- UV Exposure : Simulate natural sunlight spectra (e.g., 250–400 nm) in photoreactors to track degradation rates .

- Isotopic Labeling : Use ¹⁴C-labeled mirex to trace this compound formation and intermediate metabolites .

- Field Validation : Compare lab results with field P/M ratios in stratified water columns to assess environmental relevance .

Q. How do temporal trends in this compound concentrations inform ecosystem recovery and regulatory monitoring strategies?

- Temporal Analysis :

- Half-Lives : In Lake Ontario fish, this compound half-lives decreased from 10 to 8 years post-1990s remediation, suggesting accelerated recovery .

- Monitoring Cost-Benefit : Replace routine monitoring with periodic surveillance once concentrations fall below advisory thresholds (e.g., <8 meals/month for human consumption) .

- Data Table :

| Year Range | Mirex Reduction | This compound Reduction |

|---|---|---|

| 1975–2010 | 90% | 75% |

| 1993–2010 | — | 75% |

| Source: Gandhi et al. (2015) |

Q. What computational models predict the long-term ecological impact of this compound bioaccumulation?

- Modeling Approach :

- Fugacity Models : Estimate partitioning between water, sediment, and biota using octanol-water partition coefficients (log KOW ≈ 6.5) .

- Risk Assessment : Simulate food-web magnification factors (FWMFs) to prioritize species at risk (e.g., piscivorous birds) .

- Limitation : Field validation is critical, as lab models may underestimate photodegradation in turbid waters .

Methodological Recommendations

- Field Sampling : Collect stratified water and sediment cores to capture spatial heterogeneity in P/M ratios .

- Toxicological Assays : Use in vitro models (e.g., rat hepatocytes) to assess this compound’s teratogenic effects, given its structural similarity to mirex .

- Data Reporting : Include detection limits, recovery rates, and co-contaminant profiles to enhance cross-study comparability .

Key Data Gaps and Future Directions

- Origin Uncertainty : Determine if this compound in Antarctic seabirds originates from long-range transport or in situ degradation .

- Toxicity Thresholds : Establish NOAEL/LOAEL values for chronic exposure, leveraging historical data from mirex .

- Advanced Instrumentation : Develop LC-MS/MS protocols for high-throughput analysis of this compound in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.